9-Acetylphenanthrene

Vue d'ensemble

Description

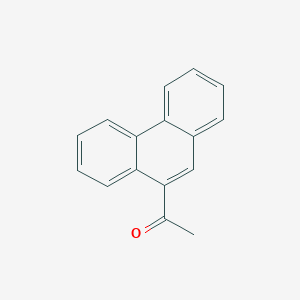

9-Acetylphenanthrene is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an acetyl group (CH3CO) attached to the ninth position of the phenanthrene structure. This compound is a colorless to pale yellow crystalline solid with a melting point of approximately 73-74°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-acetylphenanthrene involves the reaction of 9-cyanophenanthrene with methyl iodide in the presence of magnesium turnings and anhydrous ether. The reaction proceeds under a nitrogen atmosphere to form the Grignard reagent, which is then treated with hydrochloric acid to yield this compound .

Another method involves the Claisen condensation of methyl phenanthrene-9-carboxylate with ethyl acetate, followed by the scission of the resulting phenanthroylacetic ester . Additionally, this compound can be obtained by the reaction of 9-phenanthrylmagnesium bromide with acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Ruthenium-Catalyzed Anti-Markovnikov Addition to Siloxane Polymers

9-Acetylphenanthrene undergoes regioselective anti-Markovnikov addition across the C=C bonds of poly(vinylmethylsiloxane) (PVMS) using a ruthenium catalyst. This reaction forms poly[2-(9'-acetyl-10'-phenanthrenyl)ethylmethylsiloxane] , a copolymer with enhanced photophysical properties .

Reaction Details:

-

Catalyst : Dihydridocarbonyltris(triphenylphosphine)ruthenium (Ru).

-

Conditions : Efficient regioselectivity under inert atmosphere.

-

Outcomes :

Table 1 : Key parameters for Ru-catalyzed PVMS modification

| Parameter | Value/Description |

|---|---|

| Catalyst loading | 0.5 mol% |

| Reaction efficiency | >95% |

| Thermal decomposition | 5% weight loss at 320°C |

| Fluorescence quantum yield | 0.45 |

Oxalylation for β-Diketo Acid Derivatives

This compound derivatives are converted to β-diketo acids via oxalylation, yielding potent HIV-1 integrase inhibitors. This reaction involves nucleophilic attack at the acetyl group .

Reaction Pathway:

-

Oxalylation : Reacting this compound with tert-butyl oxalate in DMF/NaH forms β-diketo esters.

-

Hydrolysis : Acidic hydrolysis converts esters to carboxylic acids.

Table 2 : Bioactivity of β-diketo acid derivatives against HIV-1 integrase

| Compound | R<sub>1</sub> | R<sub>2</sub> | Strand Transfer IC<sub>50</sub> (μM) | 3'-Processing IC<sub>50</sub> (μM) |

|---|---|---|---|---|

| 17 | Cl | COOH | 1.4 | N/A |

| 18 | Br | COOH | 1.3 | 5.0 |

| 20 | COOH | Cl | 1.2 | N/A |

-

Key Findings :

Synthetic Considerations

While not a direct reaction, this compound is synthesized via:

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research has shown that derivatives of 9-acetylphenanthrene can exhibit antibacterial properties. A study involving the synthesis of N-piperazinyl fluoroquinolone analogues, which incorporated phenanthrene and anthracene moieties, demonstrated that some derivatives, including those based on this compound, showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to their parent compounds . This suggests that this compound may serve as a scaffold for developing new antibacterial agents.

Neuropharmacological Effects

Studies have indicated that phenanthrene derivatives, including this compound, can affect central nervous system functions. In animal studies, it was observed that this compound produced significant depressant effects without analgesic properties. The compound influenced muscular coordination and heart rate, indicating its potential use in neuropharmacological research .

Material Science

Supercritical Fluid Chromatography (SFC)

In material science, this compound has been explored as part of novel stationary phases for supercritical fluid chromatography (SFC). Its planar structure allows for effective separation and recognition of isomeric compounds. Studies have shown that stationary phases incorporating phenanthrene derivatives can enhance the separation efficiency of aromatic compounds .

Molecular Recognition Studies

The compound has also been utilized in studies focusing on achiral molecular recognition. Research indicates that this compound can interact with various chiral and achiral stationary phases, facilitating the separation of complex mixtures in analytical applications .

Analytical Chemistry

Chromatographic Applications

this compound's chemical properties make it suitable for use as a standard or reference material in chromatographic techniques. Its retention characteristics have been studied extensively to optimize conditions for the separation of similar compounds .

Case Studies

Mécanisme D'action

The mechanism of action of 9-acetylphenanthrene involves its interaction with molecular targets such as glucocorticoid receptors. The acetyl group at the ninth position of the phenanthrene ring enhances its binding affinity to these receptors, influencing hormone-related pathways . The exact molecular pathways and targets involved in its biological activity are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetylphenanthrene: Another acetylated derivative of phenanthrene with the acetyl group at the second position.

9-Acetylanthracene: An acetylated derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings in a linear arrangement.

1-Acetylpyrene: An acetylated derivative of pyrene, a polycyclic aromatic hydrocarbon with four fused benzene rings.

Uniqueness

9-Acetylphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetyl group at the ninth position of the phenanthrene ring influences its reactivity and interaction with molecular targets, distinguishing it from other acetylated derivatives .

Activité Biologique

Introduction

9-Acetylphenanthrene is a derivative of phenanthrene, an aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and antibacterial contexts. This article delves into the biological activity of this compound, presenting findings from various studies, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.

- Molecular Formula : C16H12O

- Molecular Weight : 220.27 g/mol

- CAS Number : 2039-77-2

This compound features an acetyl group at the 9-position of the phenanthrene ring system, which influences its biological properties and interactions with biological targets.

Antiviral Activity

Recent studies have indicated that phenanthrene derivatives, including this compound, exhibit significant antiviral properties. A notable study reported the synthesis of halogen-substituted phenanthrene β-diketo acids, which showed promise as HIV-1 integrase inhibitors. Although this compound was not the primary focus of this study, its structural analogs demonstrated effective inhibition of HIV replication in cell cultures, suggesting a potential role for this compound in antiviral therapy.

Key Findings:

- Inhibition of HIV-1 Integrase : Compounds similar to this compound were found to inhibit both strand transfer and 3′-end processing reactions critical for HIV replication, with IC50 values ranging from 1.2 μM to 5.0 μM .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A study synthesized various derivatives of acetylanthracene and acetylphenanthrene to evaluate their antibacterial activities against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests revealed that while many synthesized compounds had lower antibacterial effects compared to their parent drugs, some derivatives exhibited enhanced activity against specific bacterial strains. For instance, the 3-acetylphenanthrene analogue demonstrated improved efficacy against E. coli and K. pneumoniae compared to traditional fluoroquinolone antibiotics .

Table: Antibacterial Activity of Acetylphenanthrene Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-Acetylphenanthrene | E. coli | 0.006 |

| 3-Acetylphenanthrene | K. pneumoniae | 0.024 |

| Control (Norfloxacin) | E. coli | 0.003 |

| Control (Norfloxacin) | K. pneumoniae | 0.006 |

Toxicological Studies

Toxicological assessments have shown that while phenanthrene derivatives can exhibit depressant effects on the central nervous system, specific derivatives like this compound demonstrated varying degrees of toxicity depending on dosage and administration route. In animal studies, higher doses resulted in muscular weakness and coordination issues but did not lead to fatalities at tested levels .

Summary of Toxicity Findings:

- Administration : Oral

- Effects : Depression without significant analgesia; delayed vomiting in some cases.

- Recovery Time : Slow recovery observed post-administration.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its interaction with viral proteins and bacterial enzymes may involve:

- Binding to Active Sites : Similar compounds have been shown to bind effectively to active sites of integrases and other enzymes critical for microbial survival.

- Inhibition of Key Enzymatic Reactions : The inhibition of strand transfer reactions in HIV integrase suggests a competitive inhibition model where the compound competes with natural substrates.

Propriétés

IUPAC Name |

1-phenanthren-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAWZBYTTXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174328 | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-77-2 | |

| Record name | 9-Acetylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Acetylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the different methods for synthesizing 9-acetylphenanthrene?

A1: While direct Friedel-Crafts acetylation of phenanthrene can produce this compound, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of this compound (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing this compound units. [] This method allows for the controlled anti-Markovnikov addition of this compound to poly(vinylmethylsiloxane). []

Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?

A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.